molecular formula C11H13NO3 B8120464 1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene

1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene

Cat. No.: B8120464
M. Wt: 207.23 g/mol
InChI Key: GPYZQKJMBACUMA-RMKNXTFCSA-N
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Description

1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene is an organic compound characterized by its unique structure, which includes a nitro group attached to a propene chain and a hydroxyphenyl group with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene typically involves the nitration of 3,5-dimethyl-4-hydroxybenzaldehyde followed by a condensation reaction with nitroethane. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the nitropropene derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxy group.

Major Products Formed

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The hydroxyphenyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-4-(3,5-dimethyl-4-hydroxyphenyl)-pentan-3-one: A compound with similar structural features but different functional groups.

    Bis(4-hydroxy-3,5-dimethylphenyl)sulfone: Another compound with a similar hydroxyphenyl group but different overall structure.

Uniqueness

1-(3,5-Dimethyl-4-hydroxyphenyl)-2-nitropropene is unique due to its combination of a nitro group and a hydroxyphenyl group with methyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2,6-dimethyl-4-[(E)-2-nitroprop-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-4-10(5-8(2)11(7)13)6-9(3)12(14)15/h4-6,13H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYZQKJMBACUMA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C(\C)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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